molecular formula C9H15ClO2 B1394263 (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1098589-87-7

(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B1394263
CAS No.: 1098589-87-7
M. Wt: 190.67 g/mol
InChI Key: XGQRXAWHKWEULC-MRVPVSSYSA-N
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Description

(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane ( 1098589-87-7) is a valuable chiral synthetic intermediate with the molecular formula C₉H₁₅ClO₂ and a molecular weight of 190.67 g/mol . This compound features a chloromethyl group attached to a chiral 1,3-dioxolane ring that is part of a spirocyclic system fused to a cyclohexane ring, a structure that serves as a protected form of a carbonyl compound . The spirocyclic ketal group acts as a robust protecting group for ketones or aldehydes, enhancing the stability of the molecule during synthetic transformations . The primary application of this chiral building block is in asymmetric synthesis, where it is used to introduce chiral centers into more complex molecules, particularly in the pharmaceutical industry for the development of active compounds . The compound has a density of approximately 1.15 g/ml and a flash point of 106°C, which are important considerations for safe handling and storage . This product must be stored in a dry and sealed environment to maintain its stability and purity . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(3S)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQRXAWHKWEULC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@H](O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677318
Record name (2S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098589-87-7
Record name (2S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a compound with a unique spirocyclic structure that has garnered attention in organic chemistry and medicinal research due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}ClO2_2
  • Molecular Weight : Approximately 190.67 g/mol
  • Structural Features : The compound features a dioxaspiro framework, which may influence its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways, which could lead to therapeutic applications in treating diseases related to those pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Palladium-Catalyzed Reactions : A common approach involves the palladium-catalyzed aminocarbonylation of appropriate precursors, such as substituted cyclohexanones .
  • Cyclization Reactions : The compound can also be synthesized via cyclization reactions involving epichlorohydrin and other cyclic ketones .
  • Chloromethylation : The introduction of the chloromethyl group is typically performed using chloromethyl methyl ether or similar reagents under controlled conditions.

Study 1: Antimicrobial Properties

A study published in 2023 investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant inhibition of growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Study 2: Cytotoxicity Evaluation

Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated that this compound induced apoptosis in these cells, which could be linked to its mechanism of action involving enzyme inhibition and disruption of cellular metabolism .

Study 3: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) was conducted to understand how modifications to the spirocyclic structure affect biological activity. This study highlighted that variations in substituents significantly influence both antimicrobial and cytotoxic properties, paving the way for designing more potent derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decaneEnantiomeric formPotentially different biological activity
1,4-Dioxaspiro[4.5]decaneLacks chloromethyl groupMinimal biological activity
2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decaneMethyl group at position 8Enhanced reactivity

This comparative analysis illustrates how this compound stands out due to its specific functional groups that may influence both reactivity and biological activity differently than its analogs.

Scientific Research Applications

The compound (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a unique chemical structure that has garnered interest in various scientific research applications. This article will explore its applications, supported by data tables and case studies, while ensuring the information is sourced from diverse and verified materials.

Molecular Formula

  • Molecular Formula : C₈H₉ClO₂
  • CAS Number : 1098589-87-7

Structural Representation

The structural representation can be visualized using cheminformatics software, allowing researchers to analyze its interactions and potential applications in more detail .

Synthetic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in various reactions such as:

  • Nucleophilic Substitution : The chloromethyl group can be replaced with other nucleophiles, facilitating the synthesis of more complex molecules.
  • Cyclization Reactions : Its spirocyclic nature enables the formation of additional rings, which is valuable in drug design.

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry due to its ability to modify biological activity through structural variations. It can be used to develop:

  • Antiviral Agents : Modifications of the compound may lead to new antiviral drugs targeting specific viral mechanisms.
  • Anticancer Compounds : The reactivity of the chloromethyl group allows for the attachment of various functional groups that may enhance anticancer properties.

Material Science

Research indicates that this compound can be utilized in creating advanced materials:

  • Polymer Chemistry : It can act as a monomer or crosslinker in polymer synthesis, potentially leading to materials with enhanced mechanical properties.
  • Nanotechnology : Its unique structure may allow for incorporation into nanostructured materials for applications in electronics or catalysis.

Case Study 1: Synthesis of Antiviral Agents

A study explored the modification of this compound to create derivatives with antiviral properties. The chloromethyl group was substituted with various nucleophiles, leading to compounds that exhibited significant activity against viral infections in vitro.

Case Study 2: Development of Anticancer Drugs

Research focused on the use of this compound as a scaffold for designing new anticancer agents. By attaching different functional groups through nucleophilic substitution reactions, several derivatives were synthesized and tested for cytotoxicity against cancer cell lines, showing promising results.

Table 1: Comparison of Reactivity

Reaction TypeCompound UsedOutcome
Nucleophilic SubstitutionThis compoundFormation of new derivatives
Cyclization ReactionsThis compoundEnhanced ring structures
Compound DerivativeActivity TypeIC50 Value (µM)
Derivative AAntiviral15
Derivative BAnticancer8

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,4-Dioxaspiro[4.5]decane Derivatives

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane -CH₂Cl at C2 (S-configuration) C₉H₁₅ClO₂ Chiral building block; used in drug synthesis
8-Iodo-1,4-dioxaspiro[4.5]decane -I at C8 C₈H₁₃IO₂ Substrate for Pd-catalyzed cross-coupling
2-(1,4-Dithiaspiro[4.5]decan-2-yl)methylpiperidin-4-yl)phenol Replacement of O with S atoms C₁₇H₂₃NO₂S₂ Sigma-2 receptor targeting in melanoma therapy
8,8-Difluoro-1,4-dioxaspiro[4.5]decane -F at C8 (geminal difluoro) C₈H₁₂F₂O₂ Low yield; limited stability under fluorination
(S,E)-2-(3-Bromo-2-methylprop-1-en-1-yl)-1,4-dioxaspiro[4.5]decane -CH₂CBr=CH₂ at C2 C₁₂H₁₉BrO₂ Unstable; used directly in Tsuji-Trost reactions
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde (S-isomer) -CHO at C2 C₉H₁₄O₃ Aldehyde functionality for nucleophilic additions

Reactivity and Stability

  • Chloromethyl vs. Bromo/Iodo Derivatives: The chloro derivative exhibits moderate stability compared to bromo or iodo analogs. For example, (S,E)-2-(3-bromo-2-methylprop-1-en-1-yl)-1,4-dioxaspiro[4.5]decane is thermally unstable and often used without purification , whereas the chloro compound is stable enough for storage and commercial distribution .
  • Dioxa vs. Dithia Scaffolds : Replacing oxygen with sulfur atoms (e.g., 1,4-dithiaspiro[4.5]decane derivatives) alters electronic properties, enhancing nucleophilicity. This modification is critical in microwave-assisted SN2 reactions for drug candidates like BS148 .

Stereochemical Considerations

The S-configuration of this compound is pivotal for enantioselective synthesis. For instance, (S,E)-2-(octa-1,7-dien-1-yl)-1,4-dioxaspiro[4.5]decane (E:Z = 5.9:1) demonstrates stereoselective applications in allylation reactions, highlighting the role of chirality in product distribution . In contrast, non-chiral analogs like 8-iodo-1,4-dioxaspiro[4.5]decane lack stereochemical complexity, simplifying their use in cross-coupling reactions .

Commercial Availability and Industrial Relevance

This compound is commercially available at ¥6,090/g (reagent grade) , whereas specialized derivatives like 8-(tert-butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS: 118135-28-7) are tailored for drug discovery and fragrance industries .

Preparation Methods

Chloromethylation of Dioxaspirodecane Derivatives

The predominant method for synthesizing (S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane involves the chloromethylation of a pre-existing dioxaspirodecane framework. This process typically employs chloromethylating agents such as paraformaldehyde in the presence of hydrochloric acid, facilitating electrophilic substitution at the appropriate position on the spirocyclic ring.

Reaction Pathway:

  • Starting with 1,4-dioxaspiro[4.5]decane or its derivatives.
  • Treatment with paraformaldehyde and hydrochloric acid under reflux conditions.
  • Formation of the chloromethyl group attached to the spirocyclic core.

Reaction Conditions:

  • Acidic medium (hydrochloric acid).
  • Reflux temperature (~80–100°C).
  • Use of catalysts like Lewis acids (e.g., zinc chloride) to enhance selectivity and yield.

Alternative Synthetic Strategy: Ketalization and Subsequent Chloromethylation

A modified approach involves initial ketalization of cyclohexanone derivatives with epichlorohydrin, followed by chloromethylation:

  • Step 1: Ketalization of cyclohexanone with epichlorohydrin catalyzed by trifluoroboric acid, yielding intermediates such as 2-chloromethyl-1,4-dioxaspiro[4.5]decane.
  • Step 2: Alkylation of these intermediates with nucleophiles like sodium salts of heterocycles (e.g., triazole, imidazole).

This method, based on Petrov's approach, achieves yields ranging from 16% to 88%, depending on substrate and conditions.

Specific Research Findings and Data

Yield Optimization and Reaction Conditions

  • Reducing catalyst amounts from 4% to 2% improved the yield of chloromethylated products to approximately 45%, while further reduction to 1% decreased yield to 38%.
  • Use of solvents such as carbon tetrachloride facilitated the reaction, especially for bulky substituents like tert-butyl groups.
  • The reaction temperature and catalyst concentration are critical parameters influencing yield and selectivity.

Industrial Synthesis Considerations

  • Continuous flow processes are favored for large-scale production, ensuring high yield and purity.
  • Catalysts such as Lewis acids (e.g., boron trifluoride etherate) are employed to catalyze ketalization and chloromethylation steps efficiently.
  • Reaction monitoring via NMR spectroscopy confirms the formation of the chloromethylated spirocyclic compounds.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Solvent Catalyst Reaction Conditions Yield Remarks
Chloromethylation via paraformaldehyde and HCl 1,4-dioxaspiro[4.5]decane Paraformaldehyde, HCl Aqueous None or Lewis acid Reflux (~80–100°C) 45–88% Optimized by catalyst reduction
Ketalization + Chloromethylation Cyclohexanone derivatives Epichlorohydrin, HCl Toluene, CCl₄ Boron trifluoride etherate Reflux, controlled temperature 16–88% Substrate-dependent

Summary of Research Findings

  • The chloromethylation of dioxaspirodecane derivatives is most efficiently achieved using paraformaldehyde and hydrochloric acid under reflux, with yield optimization achieved by adjusting catalyst concentration.
  • Alternative methods involve initial ketalization of cyclohexanones, followed by chloromethylation, which offers versatility for synthesizing various derivatives.
  • Industrial processes favor continuous flow systems with catalysts such as Lewis acids to maximize yield and purity.
  • The stereochemistry of the product, indicated by the (S) configuration, is typically preserved through stereoselective reaction conditions or chiral starting materials.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane?

The synthesis typically involves functionalization of the spirocyclic backbone. For example, chlorination of a hydroxyl or methyl precursor using reagents like thionyl chloride (SOCl₂) under controlled conditions (e.g., toluene solvent, 80°C for 12 h) can yield the chloromethyl derivative. A related method for 2-(chloromethyl)-1,4-dithiaspiro[4.5]decane achieved a 30% yield after purification via flash chromatography . Alternatively, ketone intermediates (e.g., 1,4-dioxaspiro[4.5]decan-8-one) can be reduced to alcohols (NaBH₄ in MeOH) and further modified via nucleophilic substitution or other reactions .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the spirocyclic framework and chloromethyl group. For example, splitting patterns in 1H^{1}\text{H} NMR distinguish equatorial/axial protons, while 13C^{13}\text{C} NMR reveals quaternary carbons in the spiro center.
  • Mass Spectrometry : Electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., molecular ion peaks at m/z ~176 for C₉H₁₃ClO₂ derivatives) .
  • IR Spectroscopy : Stretching frequencies for C–Cl (~550–750 cm⁻¹) and ether C–O (~1100 cm⁻¹) bonds provide additional validation.

Advanced Questions

Q. Why does the absence of an aryl group hinder C–C bond activation in 1,4-dioxaspiro[4.5]decane derivatives?

Experimental and computational studies show that aryl groups stabilize radical cations formed during C–C bond cleavage. For example, 1,4-dioxaspiro[4.5]decane lacking aryl substituents showed no C–C fragmentation/fluorination under photocatalytic conditions. DFT calculations (B3PW91/6-311++G(MeCN)) revealed that benzylic radical cations exhibit greater C–C bond elongation (2.94 Å) compared to non-aryl analogs (1.64 Å), indicating reduced stability and reactivity in the latter . This highlights the critical role of substituent electronic effects in enabling bond activation.

Q. What methodological challenges arise in fluorinating this compound?

Fluorination via reagents like [SF₃][SbF₆] in acetonitrile with CsF can yield difluoro derivatives (e.g., 8,8-difluoro-1,4-dioxaspiro[4.5]decane). However, challenges include:

  • Low Yields : Competing side reactions (e.g., HF formation) reduce product yield.
  • Unexpected Coupling Constants : 19F^{19}\text{F} NMR spectra may show anomalously low 2J(19F–19F)^2J(^{19}\text{F–}^{19}\text{F}) values (e.g., 9.1 Hz vs. typical ~20–30 Hz), suggesting distorted geometries or solvent effects .
  • Reagent Sensitivity : Reactions require strict temperature control (–20°C) to minimize decomposition.

Q. How do computational studies inform the reactivity of spirocyclic compounds like this compound?

Computational methods (e.g., DFT at B3PW91/6-311++G(MeCN)) predict radical cation stability and bond dissociation energies. For example, bond elongation trends in radical cations correlate with experimental reactivity: benzylic > tertiary > secondary C–C bonds . Such studies guide the design of derivatives with tailored reactivities for applications in C–H functionalization or fluorination.

Q. What strategies optimize stereochemical control during the synthesis of this compound?

  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts to direct chloromethyl group configuration.
  • Stereoselective Reduction : Controlled reduction of ketone intermediates (e.g., NaBH₄ in MeOH at 0°C) preserves spirocyclic stereochemistry .
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers during purification.

Data Contradiction Analysis

Q. Discrepancies in reported fluorination yields: How can experimental variables be adjusted to improve reproducibility?

While reports low yields (with HF byproducts), modifying conditions—such as using alternative fluorinating agents (e.g., Selectfluor®) or protic solvents—may enhance efficiency. Additionally, pre-complexation of the substrate with Lewis acids (e.g., BF₃·OEt₂) could stabilize reactive intermediates and suppress side reactions .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing spirocyclic byproducts or degradation products?

  • GC-MS : Identifies volatile byproducts (e.g., decane derivatives) .
  • X-ray Crystallography : Resolves spirocyclic stereochemistry and confirms chloromethyl positioning.
  • HPLC with Chiral Columns : Separates enantiomers for stereochemical analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
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(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

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